N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16298825
Molecular Formula: C15H13FN6OS
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13FN6OS |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C15H13FN6OS/c1-22-14(12-8-17-6-7-18-12)20-21-15(22)24-9-13(23)19-11-5-3-2-4-10(11)16/h2-8H,9H2,1H3,(H,19,23) |
| Standard InChI Key | ZHGSYNRFTBUYKG-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=NC=CN=C3 |
Introduction
N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of acetamides. It features a complex molecular structure characterized by the presence of a fluorophenyl group, a pyrazine ring, and a triazole moiety connected via a sulfanyl-acetamide linkage. Compounds with such structural motifs are often explored for their potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.
Structural Features
The compound's molecular design integrates several functional groups that contribute to its chemical and biological properties:
These features make the compound a promising candidate for pharmaceutical research.
Synthesis
The synthesis of compounds like N-(2-fluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions:
-
Formation of the triazole core: This is achieved by cyclization reactions using appropriate precursors such as hydrazine derivatives.
-
Introduction of the pyrazine group: Through nucleophilic substitution or coupling reactions.
-
Attachment of the fluorophenyl group: Often via electrophilic aromatic substitution or cross-coupling methods.
-
Final acetamide linkage formation: Using thiol-based intermediates to create the sulfanyl-acetamide bond.
The synthesis is optimized to ensure high yields and purity while minimizing side reactions.
Antimicrobial Activity
Compounds containing triazole and pyrazine moieties have demonstrated significant antimicrobial potential against bacterial and fungal strains. The fluorophenyl group enhances activity by improving cell membrane penetration.
Anticancer Potential
Studies on related compounds suggest that such structures may inhibit cancer cell growth by targeting enzymes involved in DNA replication or inducing apoptosis through mitochondrial pathways.
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments |
| Mass Spectrometry | Confirms molecular weight |
| IR Spectroscopy | Detects functional groups |
| X-Ray Crystallography | Determines three-dimensional structure |
Molecular Docking Studies
In silico docking studies indicate strong binding affinities to biological targets such as enzymes involved in microbial resistance or cancer progression.
In Vitro Studies
Preliminary assays reveal moderate to high activity against pathogens like Candida albicans and M. tuberculosis. Cytotoxicity assays show selective toxicity towards cancer cells while sparing normal cells.
Comparative Analysis
| Property | N-(2-fluorophenyl)-...acetamide | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Moderate to high | Varies |
| Cytotoxicity | Selective | Often non-selective |
| Stability | High | Moderate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume